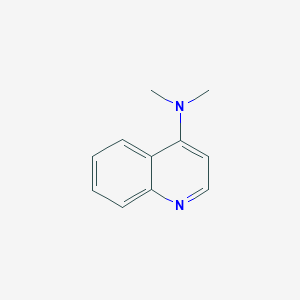
(R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline is a chiral organic compound belonging to the tetrahydroquinoxaline family. This compound is characterized by its unique structure, which includes an isopropyl group attached to the second carbon of the tetrahydroquinoxaline ring. The compound’s chirality and structural features make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline typically involves the reduction of quinoxaline derivatives. One common method includes the catalytic hydrogenation of 2-isopropylquinoxaline using a chiral catalyst to ensure the desired enantiomer is obtained. The reaction is usually carried out under mild conditions, with hydrogen gas and a suitable solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of ®-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline may involve continuous flow reactors to enhance efficiency and yield. The use of advanced chiral catalysts and optimized reaction conditions ensures the large-scale production of the compound with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinoxaline compounds.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, fully saturated tetrahydroquinoxalines, and substituted tetrahydroquinoxalines.
Scientific Research Applications
®-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chirality plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline: The enantiomer of the compound, with different biological activities.
2-Methyl-1,2,3,4-tetrahydroquinoxaline: Lacks the isopropyl group, leading to different chemical and biological properties.
2-Ethyl-1,2,3,4-tetrahydroquinoxaline: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
®-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline is unique due to its specific chiral configuration and the presence of the isopropyl group, which significantly influences its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
(2R)-2-propan-2-yl-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C11H16N2/c1-8(2)11-7-12-9-5-3-4-6-10(9)13-11/h3-6,8,11-13H,7H2,1-2H3/t11-/m0/s1 |
InChI Key |
ODIUCDVDTATWBP-NSHDSACASA-N |
Isomeric SMILES |
CC(C)[C@@H]1CNC2=CC=CC=C2N1 |
Canonical SMILES |
CC(C)C1CNC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chlorothiazolo[4,5-c]pyridine](/img/structure/B11914191.png)


![4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine](/img/structure/B11914206.png)



![4-Chloro-6,7-dihydro-5h-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11914225.png)
![9H-Pyrrolo[2,3-f]quinoxaline](/img/structure/B11914233.png)



![8-Hydroxy-2-oxaspiro[4.5]decan-1-one](/img/structure/B11914269.png)

